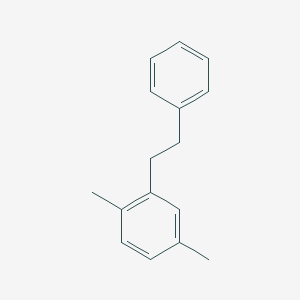
1,4-Dimethyl-2-(2-phenylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-2-(2-phenylethyl)benzene is an organic compound with the molecular formula C16H18. It is a derivative of benzene, featuring two methyl groups and a phenylethyl group attached to the benzene ring. This compound is part of the aromatic hydrocarbons family, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-2-(2-phenylethyl)benzene can be synthesized through various methods, including Friedel-Crafts alkylation. This method involves the reaction of benzene with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The process may involve continuous flow reactors and advanced separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2-(2-phenylethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons by adding hydrogen atoms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4) are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Scientific Research Applications
1,4-Dimethyl-2-(2-phenylethyl)benzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-2-(2-phenylethyl)benzene involves its interaction with molecular targets through its aromatic ring and substituents. The compound can participate in π-π interactions, hydrogen bonding, and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylbenzene (p-Xylene): Similar structure but lacks the phenylethyl group.
1,2-Dimethylbenzene (o-Xylene): Similar structure but with methyl groups in different positions.
1,3-Dimethylbenzene (m-Xylene): Similar structure but with methyl groups in different positions.
2-Phenylethylbenzene: Similar structure but lacks the methyl groups.
Uniqueness
1,4-Dimethyl-2-(2-phenylethyl)benzene is unique due to the presence of both methyl and phenylethyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
138083-58-6 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1,4-dimethyl-2-(2-phenylethyl)benzene |
InChI |
InChI=1S/C16H18/c1-13-8-9-14(2)16(12-13)11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
LROLLPFSQKOCPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


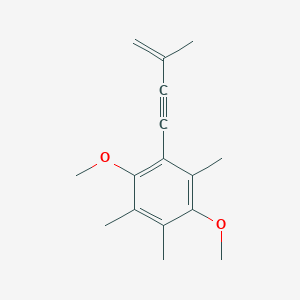
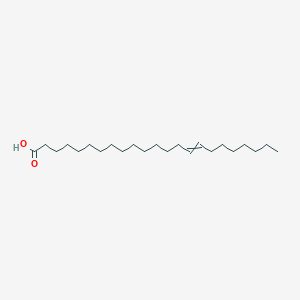
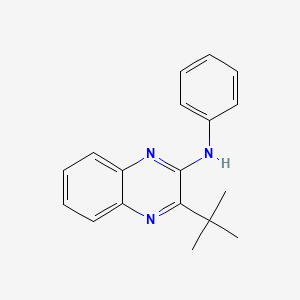
![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)
![2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B14268415.png)
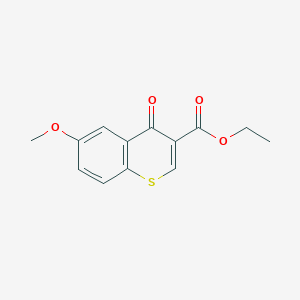
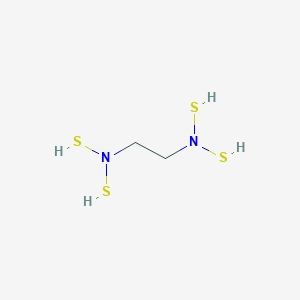
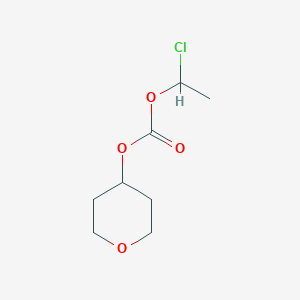
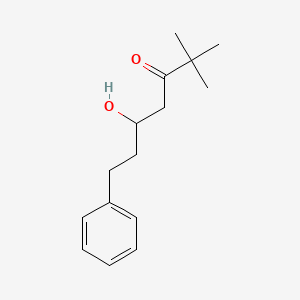
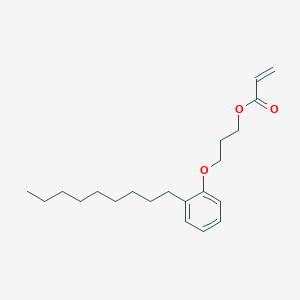
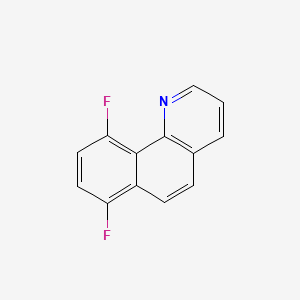
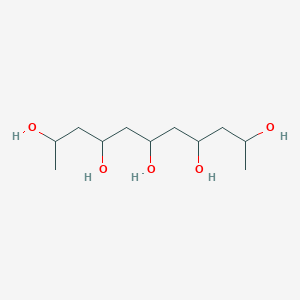
![Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]-](/img/structure/B14268457.png)

